molecular formula C12H7BrClNO B2837798 Methanone, (4-bromophenyl)(2-chloro-4-pyridinyl)- CAS No. 868390-64-1

Methanone, (4-bromophenyl)(2-chloro-4-pyridinyl)-

Cat. No.: B2837798
CAS No.: 868390-64-1
M. Wt: 296.55
InChI Key: JVORILAKYRUWNG-UHFFFAOYSA-N
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Description

Methanone, (4-bromophenyl)(2-chloro-4-pyridinyl)- is a diaryl ketone featuring a bromine-substituted phenyl group and a 2-chloro-4-pyridinyl moiety. The bromine atom enhances lipophilicity and may participate in halogen bonding, while the chlorine on the pyridine ring introduces steric and electronic effects that modulate reactivity and intermolecular interactions .

Properties

IUPAC Name

(4-bromophenyl)-(2-chloropyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClNO/c13-10-3-1-8(2-4-10)12(16)9-5-6-15-11(14)7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVORILAKYRUWNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=NC=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-bromophenyl)(2-chloro-4-pyridinyl)- typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The reaction conditions are generally mild and functional group tolerant, making it a preferred method for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of Methanone, (4-bromophenyl)(2-chloro-4-pyridinyl)- follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-bromophenyl)(2-chloro-4-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antihistamines and Allergic Reactions

Methanone derivatives are often explored for their potential as antihistamines. For instance, the synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid, a precursor for fexofenadine (a non-sedating antihistamine), involves bromination of related compounds which can include Methanone derivatives. The selective bromination process enhances the production of pure intermediates necessary for pharmaceutical formulations .

2. Anticancer Activity

Research indicates that halogenated compounds, including those derived from Methanone, exhibit anticancer properties. Studies have shown that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Organic Synthesis Applications

1. Coupling Reactions

Methanone, (4-bromophenyl)(2-chloro-4-pyridinyl)- can serve as a key reagent in coupling reactions. Its bromine atom allows for nucleophilic substitution reactions that are critical in synthesizing complex organic molecules. For example, it has been used in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, which are fundamental in constructing diverse organic frameworks .

2. Synthesis of Hybrid Compounds

This compound can also be utilized in the synthesis of hybrid compounds such as benzopyran–phenylpropanoid hybrids. These hybrids have shown promise in enhancing biological activities, including anti-inflammatory and antioxidant effects . The ability to modify the bromophenyl and pyridinyl groups allows for fine-tuning of the biological activity.

Case Study 1: Antihistamine Synthesis

A study demonstrated the efficient synthesis of 2-(4-bromophenyl)-2-methylpropanoic acid from 2-methyl-2-phenylpropanoic acid through selective bromination in an aqueous medium. The process yielded high purity and was essential for producing fexofenadine while minimizing undesirable isomers .

Case Study 2: Organic Coupling Reactions

In another research effort, Methanone derivatives were employed as substrates in Suzuki coupling reactions to synthesize complex aryl compounds. The efficiency of these reactions was attributed to the presence of the bromine atom, which facilitated the formation of desired products with high yields .

Mechanism of Action

The mechanism of action of Methanone, (4-bromophenyl)(2-chloro-4-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural configuration and the biological context. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its effects .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The following table compares key physical and spectroscopic properties of Methanone, (4-bromophenyl)(2-chloro-4-pyridinyl)- with analogs from the literature:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key NMR Shifts (δ, ppm) HRMS [M+H]+ (Found) Reference
(4-Bromophenyl)(pyridin-4-yl)methanone C₁₂H₉BrNO 261.07 122–125 ¹H: 8.82 (pyridine-H), 7.71–7.65 (aryl-H) 261.9861
(4-Chlorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone C₁₇H₁₅ClN₃O 302.10 90–92 ¹H: 8.45 (pyrimidine-H), 3.20–3.80 (piperidine-H) 302.1042
(4-Bromophenyl)(2-chloro-5-nitrophenyl)methanone C₁₃H₇BrClNO₃ 340.56 Not reported Not available Not reported
(2-Chloropyridin-4-yl)(4-morpholinyl)methanone C₁₀H₁₀ClN₂O₂ 228.65 Not reported Not available Not reported

Key Observations :

  • Melting Points: The absence of a nitro group in (4-bromophenyl)(pyridin-4-yl)methanone (122–125°C) results in a higher melting point compared to the nitro-substituted analog in , where steric hindrance and reduced symmetry likely lower the melting point.
  • Solubility: The morpholine derivative in exhibits enhanced solubility in polar solvents due to the oxygen-rich heterocycle, whereas the bromophenyl-chloropyridinyl methanone is expected to be more lipophilic.
  • Spectroscopic Trends : The pyridine ring protons in resonate at δ 8.82 ppm, slightly upfield compared to pyrimidine protons (δ 8.45 ppm) in , reflecting electronic differences between the heterocycles.

Electronic and Reactivity Comparisons

  • The 2-chloro substituent on the pyridine ring in the target compound may sterically hinder reactions at the ortho position compared to unsubstituted pyridinyl analogs .
  • Nitro vs. Chloro Groups : The nitro group in strongly withdraws electrons, making the aryl ring more reactive toward nucleophilic attack, whereas the chloro group in the target compound offers moderate deactivation .

Biological Activity

Methanone, (4-bromophenyl)(2-chloro-4-pyridinyl)-, also known as (4-bromophenyl)(pyridin-4-yl)methanone, is a chemical compound with significant potential in medicinal chemistry. This article explores its biological activities, including its effects on various cancer cell lines, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C13H9BrClN
  • Molecular Weight : 261.14 g/mol
  • Chemical Structure : The compound features a bromophenyl group and a chloropyridinyl moiety, contributing to its biological activity.

The compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : It has been implicated in inhibiting key enzymes involved in cancer progression, such as aromatase (CYP19A1) and telomerase.
  • Impact on Biochemical Pathways : The inhibition of squalene cyclization suggests a role in disrupting sterol biosynthesis pathways, which is crucial for cell membrane integrity and signaling.

Antitumor Activity

Research indicates that Methanone has significant antiproliferative effects against various cancer cell lines. Notable findings include:

  • IC50 Values : Studies report IC50 values ranging from 0.4 to 1.9 nM against breast cancer cells, indicating potent activity compared to established drugs like letrozole .
  • Cell Lines Tested : The compound has shown efficacy against several cancer types, including:
    • Breast cancer (MCF-7)
    • Lung cancer (A549)
    • Colon cancer (HCT116)
Cell Line IC50 (nM) Reference
MCF-70.83
A5490.70
HCT1160.71

Enzyme Inhibition

Methanone has been studied for its ability to inhibit specific enzymes:

  • Aromatase Inhibition : It shows promising results in inhibiting aromatase activity, crucial for estrogen synthesis in hormone-dependent cancers.
  • Telomerase Inhibition : Similar compounds have demonstrated high inhibitory activity against telomerase, suggesting potential in targeting immortalized cancer cells .

Case Studies

  • Breast Cancer Research : A study involving the compound demonstrated significant reduction in cell viability in MCF-7 cells with an IC50 of approximately 0.83 nM, highlighting its potential as a therapeutic agent against hormone-dependent breast cancers .
  • Enzyme Targeting : Another investigation into the inhibition of CYP19A1 revealed that derivatives of Methanone exhibit enhanced selectivity and potency compared to traditional inhibitors, making them candidates for further development .

Safety and Toxicity

While the biological activities are promising, safety profiles must be established:

  • Preliminary studies indicate low acute oral toxicity in animal models.
  • Further investigations are needed to assess long-term effects and potential side effects.

Q & A

Basic: What are the common synthetic routes for Methanone, (4-bromophenyl)(2-chloro-4-pyridinyl)-, and how is purity ensured?

Methodological Answer:
The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura or Ullmann coupling to link the bromophenyl and chloropyridinyl moieties. For example, a palladium catalyst (e.g., Pd(PPh₃)₄) in a DMF/H₂O solvent system at 80–100°C facilitates aryl-aryl bond formation. Post-synthesis, purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization using ethanol. Purity is validated by HPLC (C18 column, acetonitrile/water mobile phase) and thin-layer chromatography (TLC) with UV detection .

Basic: How is the compound characterized spectroscopically, and what key spectral markers are observed?

Methodological Answer:

  • NMR : 1H^1H-NMR reveals aromatic proton signals at δ 7.2–8.5 ppm (split due to bromine and chlorine substituents). The carbonyl (C=O) group is confirmed by 13C^{13}C-NMR at ~190–200 ppm.
  • IR : A strong absorption band at ~1680 cm⁻¹ corresponds to the ketone group.
  • HRMS : Molecular ion peaks ([M+H]⁺) are analyzed with <5 ppm mass accuracy to confirm the molecular formula (e.g., C₁₂H₈BrClNO).
    Discrepancies in spectral data should be cross-validated using computational tools (e.g., DFT calculations) .

Basic: What preliminary biological assays are used to evaluate its potential bioactivity?

Methodological Answer:
Initial screening includes:

  • Antimicrobial Activity : Broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria.
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases. Data interpretation requires normalization to positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced: How can reaction conditions be optimized to minimize by-products like halogenated impurities?

Methodological Answer:
Key factors include:

  • Catalyst Loading : Reducing Pd catalyst to ≤1 mol% to prevent homo-coupling by-products.
  • Temperature Control : Maintaining ≤90°C to avoid decomposition of sensitive intermediates.
  • Purification : Using preparative HPLC with a polar stationary phase to separate halogenated impurities (e.g., 4-bromophenyl methanone derivatives). Impurity profiles are monitored via LC-MS .

Advanced: How are contradictions in spectral or crystallographic data resolved?

Methodological Answer:

  • Spectral Discrepancies : Compare experimental data (e.g., 1H^1H-NMR) with computational predictions (Gaussian 09, B3LYP/6-31G* basis set). For crystallography, use SHELXL for refinement, ensuring R-factor convergence <5%.
  • Validation Tools : Apply the PLATON toolkit (e.g., ADDSYM) to detect missed symmetry in crystal structures. Cross-check with the Cambridge Structural Database (CSD) for similar compounds .

Advanced: What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound?

Methodological Answer:

  • Analog Synthesis : Introduce substituents (e.g., methoxy, nitro groups) at the 4-bromophenyl or 2-chloropyridinyl positions.
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric features with bioactivity.
  • Crystallographic Analysis : Resolve binding modes via X-ray diffraction with protein targets (e.g., kinases).
    Statistical validation (e.g., leave-one-out cross-validation) ensures model robustness .

Advanced: How are crystallographic data validated for accuracy in structural determination?

Methodological Answer:

  • Refinement Protocols : SHELXL refinement with TWIN/BASF commands for twinned crystals.
  • Validation Metrics : Check Rint (<0.05), completeness (>95%), and ADP (atomic displacement parameter) ratios.
  • Software Tools : Use checkCIF (via IUCr) to flag outliers (e.g., bond length deviations >3σ).
    Disordered regions are modeled with PART/SUMP restraints .

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